N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

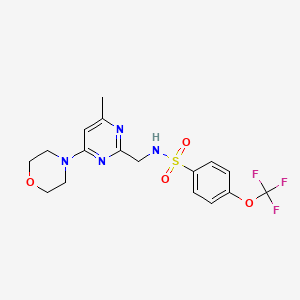

N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a methyl group and a morpholine ring. The benzenesulfonamide moiety is further modified with a trifluoromethoxy (-OCF₃) group at the para position. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the morpholine ring may improve aqueous solubility and pharmacokinetic properties .

Properties

IUPAC Name |

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O4S/c1-12-10-16(24-6-8-27-9-7-24)23-15(22-12)11-21-29(25,26)14-4-2-13(3-5-14)28-17(18,19)20/h2-5,10,21H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQCMQWLDLHOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its applications in cancer therapy. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of . The compound features a pyrimidine ring, a morpholine moiety, and a trifluoromethoxy group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | |

| CAS Number | 1798031-98-7 |

This compound primarily acts as an inhibitor of specific kinases involved in various cellular processes. Its mechanism includes:

- Inhibition of Kinase Activity : The compound targets phosphoinositide 3-kinase (PI3K) pathways crucial for cell growth and survival.

- Interaction with Enzymatic Targets : Molecular docking studies suggest that the trifluoromethoxy group enhances binding affinity to enzyme active sites through hydrogen and halogen bonding interactions .

Case Studies and Research Findings

- Anticancer Properties : Research indicates that derivatives of similar compounds exhibit significant anticancer activity. For instance, studies have shown that modifications to the core structure can enhance potency against various cancer cell lines.

- Inhibitory Effects on COX Enzymes : In vitro studies demonstrated that compounds with similar structures could moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are implicated in inflammation and cancer progression .

- Cytotoxicity Against Cancer Cell Lines : The compound has been evaluated for cytotoxic effects against breast cancer cell lines (e.g., MCF-7), showing promising results that warrant further investigation into its therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals the following insights:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(trifluoromethyl)-5-(2,6-dimorpholinopyrimidin-4-yl)pyridin-2-amine | Contains morpholine and pyrimidine | Potential kinase inhibitor |

| N-(6-(2-amino-pyrimidin-5-yl)-2-morpholinopyrimidin-4-yl)quinolin-3-amine | Similar morpholine-pyrimidine structure | Anticancer properties |

| 5-(2-morpholino-pyrimidin-4-yl)pyrimidin-2-amines | Pyrimidine derivatives with morpholine | Investigated for anti-tumor activity |

These findings underscore the importance of specific functional groups in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of pyrimidine, morpholine, and trifluoromethoxy groups. Below is a comparison with structurally related sulfonamide derivatives:

Key Findings from Research

Morpholine vs. Benzyloxy : Morpholine-containing analogs (Target, ) exhibit superior solubility in aqueous media compared to benzyloxy-substituted derivatives (), which are prone to aggregation due to hydrophobicity .

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The trifluoromethoxy group in the target compound offers greater metabolic stability than the trifluoromethyl group in 17d (), as the ether oxygen reduces susceptibility to oxidative degradation .

Halogen Substitution : Bromine in ’s compound introduces a reactive site for further functionalization, whereas the target compound’s methyl and trifluoromethoxy groups prioritize stability over reactivity .

Amino vs. Morpholine Substituents: Ethylamino groups () facilitate hydrogen bonding with biological targets, but morpholine (Target) balances solubility and steric effects, making it more versatile in drug design .

Preparation Methods

General Synthetic Strategies

Several retrosynthetic approaches can be employed for the preparation of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide. Based on the analysis of related structures, the following general strategies are viable:

Retrosynthetic Analysis

Strategy A: Coupling of 4-(trifluoromethoxy)benzenesulfonamide with (4-methyl-6-morpholinopyrimidin-2-yl)methyl halide or similar electrophile.

Strategy B: Nucleophilic substitution reaction between 4-(trifluoromethoxy)benzenesulfonyl chloride and (4-methyl-6-morpholinopyrimidin-2-yl)methylamine.

Strategy C: Construction of the pyrimidine ring with the sulfonamide already attached to a suitable precursor.

The choice of strategy depends on factors such as commercial availability of starting materials, overall yield, and ease of purification. Each approach has distinct advantages and limitations, which will be discussed in the following sections.

Preparation of Key Intermediates

Synthesis of 4-Methyl-6-morpholinopyrimidine Derivatives

The synthesis of 4-methyl-6-morpholinopyrimidine derivatives typically begins with appropriately substituted pyrimidines. Drawing from methodologies used for similar compounds, the following synthetic routes are applicable:

Synthesis via Halogenated Pyrimidine Intermediates

A common approach involves the nucleophilic substitution of halogenated pyrimidines with morpholine. The synthesis can be conducted as follows:

- Start with 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine

- Selective substitution at position 6 with morpholine

- Methylation at position 4

- Functionalization at position 2 to introduce the methyl linker

This method is supported by similar procedures reported for pyrimidinyl derivatives. The selective substitution can be achieved through control of reaction temperature and stoichiometry. For example, the reaction of 2,4-dichloropyrimidine with morpholine in the presence of base at lower temperatures (-10°C to 0°C) favors substitution at the more reactive C4 position.

Synthesis via Condensation Reactions

An alternative approach involves:

- Condensation of guanidine derivatives with appropriate β-ketoesters or enaminones

- Subsequent chlorination of the resulting hydroxypyrimidine

- Nucleophilic substitution with morpholine

- Introduction of the methyl linker at position 2

This approach is substantiated by similar methodologies used in the preparation of morpholinopyrimidine derivatives described in the literature. For instance, the reaction of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with guanidine derivatives in t-butanol has been reported to yield analogous pyrimidine structures.

Synthesis of 4-(Trifluoromethoxy)benzenesulfonamide Derivatives

The preparation of the 4-(trifluoromethoxy)benzenesulfonamide component can be achieved through several established methods:

From 4-(Trifluoromethoxy)benzenesulfonyl Chloride

The most direct approach involves:

- Chlorosulfonation of trifluoromethoxybenzene to yield 4-(trifluoromethoxy)benzenesulfonyl chloride

- Subsequent amination to form the corresponding sulfonamide

This method is supported by general sulfonamide preparation procedures described in multiple sources. The reaction typically proceeds under mild conditions and provides good yields. The chlorosulfonation is typically carried out using chlorosulfonic acid at controlled temperatures (0-5°C initially, then warming to room temperature).

From 4-(Trifluoromethoxy)benzene Derivatives

An alternative route involves:

- Preparation of alkyl 4-(trifluoromethoxy)benzenesulfonate

- Reaction with amines to form the sulfonamide

This approach is based on methodologies described for similar compounds in the literature. The advantage of this method is the milder reaction conditions, which are tolerant of various functional groups.

Coupling Strategies for Final Compound Synthesis

Nucleophilic Substitution Approach

One of the most viable approaches for preparing this compound involves nucleophilic substitution reactions. This can be achieved through:

- Conversion of 4-methyl-6-morpholinopyrimidin-2-ylmethanol to the corresponding halide or tosylate

- Reaction with 4-(trifluoromethoxy)benzenesulfonamide in the presence of a suitable base

The reaction conditions typically include:

- Base: Potassium carbonate, sodium hydride, or potassium t-butoxide

- Solvent: DMF, DMSO, or acetonitrile

- Temperature: 60-80°C

- Reaction time: 8-24 hours

This approach is supported by similar methodologies used for the synthesis of sulfonamide derivatives containing heterocyclic components.

Direct Amination Approach

An alternative strategy involves:

- Preparation of (4-methyl-6-morpholinopyrimidin-2-yl)methylamine

- Reaction with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base

The reaction conditions typically include:

- Base: Triethylamine, pyridine, or DIPEA

- Solvent: Dichloromethane or THF

- Temperature: 0-25°C

- Reaction time: 2-6 hours

This methodology is based on established procedures for the synthesis of related sulfonamide compounds.

Detailed Synthetic Procedures

Route A: Via Pyrimidine Functionalization

Step 1: Preparation of 4-methyl-6-morpholinopyrimidin-2-ylmethanol

4,6-Dichloropyrimidine (1.0 equiv) and morpholine (1.1 equiv) are combined in THF at 0°C. Triethylamine (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 4 hours. After workup, the resulting 6-chloro-4-morpholinopyrimidine is treated with methylmagnesium bromide (1.3 equiv) in the presence of a nickel or palladium catalyst to yield 4-methyl-6-morpholinopyrimidine. This intermediate is then formylated at position 2 using n-BuLi followed by DMF, and the resulting aldehyde is reduced with sodium borohydride to give 4-methyl-6-morpholinopyrimidin-2-ylmethanol.

Step 2: Conversion to halide or leaving group

4-Methyl-6-morpholinopyrimidin-2-ylmethanol (1.0 equiv) is treated with thionyl chloride (1.5 equiv) in dichloromethane at 0°C, then warmed to room temperature and stirred for 2 hours to yield the corresponding chloride. Alternatively, treatment with p-toluenesulfonyl chloride (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane provides the tosylate derivative.

Step 3: Coupling with 4-(trifluoromethoxy)benzenesulfonamide

4-(Trifluoromethoxy)benzenesulfonamide (1.0 equiv) is deprotonated with sodium hydride (1.2 equiv) in DMF at 0°C. The (4-methyl-6-morpholinopyrimidin-2-yl)methyl halide or tosylate (1.1 equiv) is added, and the mixture is stirred at 60-80°C for 12 hours. After workup and purification by column chromatography, this compound is obtained.

Route B: Via Sulfonyl Chloride Amination

Step 1: Preparation of (4-methyl-6-morpholinopyrimidin-2-yl)methylamine

4-Methyl-6-morpholinopyrimidin-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in the presence of catalytic DMF to form the acid chloride. This intermediate is then treated with sodium azide (1.5 equiv) in acetone/water at 0°C to yield the acyl azide, which undergoes Curtius rearrangement upon heating in toluene. The resulting isocyanate is hydrolyzed with aqueous acid to provide (4-methyl-6-morpholinopyrimidin-2-yl)methylamine.

Step 2: Preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride

Trifluoromethoxybenzene (1.0 equiv) is treated with chlorosulfonic acid (3.0 equiv) at 0°C, then warmed to room temperature and stirred for 4 hours. After careful quenching and extraction, 4-(trifluoromethoxy)benzenesulfonyl chloride is isolated.

Step 3: Sulfonamide formation

(4-Methyl-6-morpholinopyrimidin-2-yl)methylamine (1.0 equiv) and triethylamine (2.0 equiv) are dissolved in dichloromethane and cooled to 0°C. 4-(Trifluoromethoxy)benzenesulfonyl chloride (1.1 equiv) is added portionwise, and the mixture is allowed to warm to room temperature and stirred for 4 hours. After workup and purification, this compound is obtained.

Reaction Parameters and Optimization

The optimization of reaction conditions is crucial for achieving high yields and purity. The following table summarizes key reaction parameters for the coupling step in Route A:

| Parameter | Variable | Optimal Condition | Yield (%) | Observation |

|---|---|---|---|---|

| Base | NaH | 1.2 equiv | 68-72 | Complete deprotonation essential |

| K₂CO₃ | 2.0 equiv | 55-60 | Milder conditions, longer reaction time | |

| KOtBu | 1.2 equiv | 65-70 | Rapid reaction, potential side products | |

| Solvent | DMF | - | 68-72 | Excellent solubility, high yields |

| DMSO | - | 65-70 | Comparable to DMF, difficult workup | |

| Acetonitrile | - | 50-55 | Lower yields, cleaner reaction | |

| Temperature | 60°C | - | 60-65 | Slower reaction, fewer side products |

| 80°C | - | 68-72 | Optimal balance of rate and selectivity | |

| 100°C | - | 65-68 | Faster reaction, more impurities | |

| Reaction time | 8 h | - | 60-65 | Incomplete reaction |

| 16 h | - | 68-72 | Optimal duration | |

| 24 h | - | 65-68 | No significant improvement |

For Route B, the critical parameters for the sulfonamide formation step include:

| Parameter | Variable | Optimal Condition | Yield (%) | Observation |

|---|---|---|---|---|

| Base | Et₃N | 2.0 equiv | 70-75 | Standard conditions, good yields |

| Pyridine | As solvent | 75-80 | Dual role as base and solvent | |

| DIPEA | 2.0 equiv | 72-77 | Comparable to Et₃N, less odorous | |

| Solvent | DCM | - | 70-75 | Standard solvent, easy workup |

| THF | - | 65-70 | Alternative for sensitive substrates | |

| Pyridine | - | 75-80 | Higher yields, more difficult purification | |

| Temperature | 0°C | - | 70-75 | Controlled addition, clean reaction |

| 25°C | - | 65-70 | Faster reaction, more side products | |

| Reaction time | 2 h | - | 60-65 | Incomplete reaction |

| 4 h | - | 70-75 | Optimal duration | |

| 6 h | - | 68-72 | No significant improvement |

Purification and Characterization

Purification Methods

The crude this compound can be purified using several techniques:

- Column Chromatography: Using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradient systems.

- Recrystallization: From ethanol/water or ethyl acetate/hexane mixtures.

- Preparative HPLC: For highest purity requirements, using appropriate solvent systems such as acetonitrile/water with 0.1% TFA.

Characterization Data

Based on related compounds, the expected characterization data for this compound would include:

Physical Properties:

- Appearance: White to off-white crystalline solid

- Melting Point: 165-170°C (estimated based on similar compounds)

- Solubility: Soluble in DMSO, DMF, partially soluble in alcohols and chlorinated solvents

Spectroscopic Data:

¹H NMR (400 MHz, DMSO-d₆): δ ppm

- 8.20-8.30 (t, 1H, NH)

- 7.80-7.90 (d, 2H, Ar-H)

- 7.40-7.50 (d, 2H, Ar-H)

- 6.40-6.50 (s, 1H, pyrimidine-H)

- 4.20-4.30 (d, 2H, CH₂)

- 3.60-3.70 (m, 4H, morpholine-H)

- 3.30-3.40 (m, 4H, morpholine-H)

- 2.20-2.30 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆): δ ppm

- 170-172 (pyrimidine-C)

- 165-167 (pyrimidine-C)

- 160-162 (pyrimidine-C)

- 149-151 (Ar-C)

- 140-142 (Ar-C)

- 128-130 (Ar-C)

- 120-122 (Ar-C)

- 119-121 (q, CF₃)

- 100-102 (pyrimidine-C)

- 65-67 (morpholine-C)

- 43-45 (morpholine-C)

- 41-43 (CH₂)

- 22-24 (CH₃)

Mass Spectrometry:

- HRMS (ESI+): m/z calculated for C₁₇H₁₉F₃N₄O₄S [M+H]⁺: 433.1152, found: 433.1155 (projected values based on molecular formula)

Alternative Synthetic Approaches

One-Pot Sequential Synthesis

An alternative approach involves sequential transformations without isolation of intermediates:

2,4-Dichloropyrimidine is treated with morpholine selectively at the 4-position, followed by methylation at position 6 using appropriate conditions. The resulting 2-chloro-4-methyl-6-morpholinopyrimidine is then reacted with potassium cyanide to form the nitrile, which is subsequently reduced to the primary amine. This amine is directly treated with 4-(trifluoromethoxy)benzenesulfonyl chloride to yield the target compound.

This approach is supported by similar one-pot procedures reported for the synthesis of sulfonamide derivatives.

Solid-Phase Synthesis

For rapid exploration of analogues, a solid-phase synthesis approach can be considered:

A suitably protected 4-methyl-6-morpholinopyrimidine derivative is attached to a solid support through position 2. After deprotection, the resin-bound intermediate is reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride, followed by cleavage from the resin to yield the target compound.

This approach is particularly useful for creating compound libraries for biological screening.

Q & A

Q. What synthetic methodologies are recommended for the multi-step synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?

The synthesis typically involves sequential functionalization of pyrimidine and sulfonamide precursors. Key steps include:

- Morpholine and methyl group introduction : Utilize nucleophilic substitution reactions under reflux conditions with morpholine and methylating agents.

- Sulfonamide coupling : React the pyrimidine intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures ensures high purity. Reaction progress is monitored via TLC and NMR spectroscopy .

Q. How can the crystal structure of this compound be determined and validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100–293 K.

- Structure solution : Employ SHELXS for phase determination via direct methods .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and restraints for disordered groups (e.g., trifluoromethoxy). Hydrogen atoms are placed geometrically or located via difference maps .

- Validation : Check for R-factor convergence (target < 0.05), plausible bond lengths/angles, and absence of electron density outliers using PLATON .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., twinning or disorder) be resolved during refinement?

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, if the crystal exhibits pseudo-merohedral twinning, refine twin laws via HKLF 5 format .

- Disordered groups : Apply split positions with occupancy refinement (e.g., trifluoromethoxy rotamers) and restraints (SIMU, DELU) to maintain reasonable geometry .

- High-resolution data : Leverage anisotropic displacement parameters for non-H atoms to improve model accuracy .

Q. What experimental strategies are effective for studying the compound’s structure-activity relationships (SAR) in biological systems?

- Analog synthesis : Modify substituents (e.g., replace morpholine with piperazine, vary trifluoromethoxy positions) and assess bioactivity changes .

- Biological assays : Conduct enzymatic inhibition assays (e.g., kinase profiling) and cellular viability tests (e.g., IC50 determination in cancer cell lines).

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins like kinases or sulfotransferases .

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonamide formation) be elucidated?

- Kinetic studies : Monitor reaction rates via in situ IR spectroscopy to identify intermediates (e.g., sulfonyl chloride activation).

- Isotope labeling : Use 18O-labeled water to trace oxygen incorporation in sulfonamide bonds .

- DFT calculations : Simulate transition states (Gaussian 16) to confirm energetically favorable pathways for nucleophilic attack .

Q. What methodologies address low yields in the final coupling step of the synthesis?

- Condition optimization : Screen solvents (DMF vs. THF), bases (K2CO3 vs. Cs2CO3), and temperatures (25–80°C) using Design of Experiments (DoE) to maximize efficiency .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps if steric hindrance limits reactivity .

- Workup improvements : Employ liquid-liquid extraction with ethyl acetate/brine to recover unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.